5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of N-(2-ethyl)thiophene methylamine with formaldehyde, followed by a cyclization reaction in the presence of ethanol and hydrogen chloride . The reaction conditions, such as solvent and acid concentration, reaction time, and temperature, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound is a key intermediate in the synthesis of antithrombotic agents like clopidogrel.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in the case of its derivative clopidogrel, the compound inhibits platelet aggregation by blocking the P2Y12 adenosine diphosphate receptor on the platelet surface . This prevents platelet activation and subsequent aggregation, which is crucial in preventing thrombotic events .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A structurally similar compound used in various synthetic applications.
Prasugrel: Another thienopyridine derivative with antiplatelet activity.
5,6,7,7a-Tetrahydro-thieno pyridin-2(4H)-one Hydrochloride: A related compound with similar pharmacological properties.
Uniqueness
5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
5-prop-2-enyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-2-5-11-6-3-10-9(8-11)4-7-12-10/h2,4,7H,1,3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNAYCBRFMQDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(C1)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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